7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with bromoacetyl bromide, followed by treatment with methylthiolating agents. The reaction conditions often require the use of solvents like pyridine and catalysts such as copper iodide under microwave irradiation at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Scientific Research Applications
7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Chemical Biology: Acts as a probe for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target. This modulation can result in inhibition or activation of biological pathways, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocycles with similar structural features and applications in medicinal chemistry.
Uniqueness
7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine and methylthio groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and drug development .
Properties
Molecular Formula |
C7H6BrN3S |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
7-bromo-2-methylsulfanyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-10-5-4(8)2-3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
HDXKHLGHWFAZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=CC(=C2N1)Br |
Origin of Product |
United States |
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